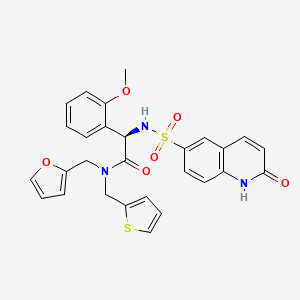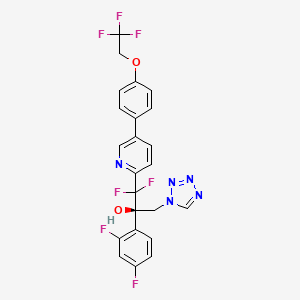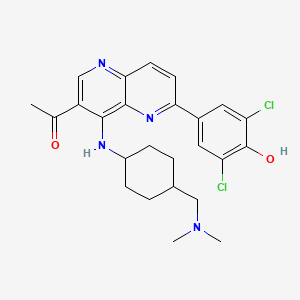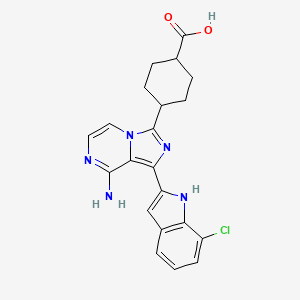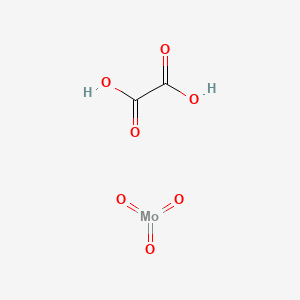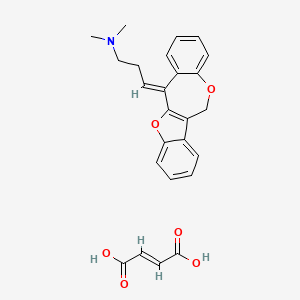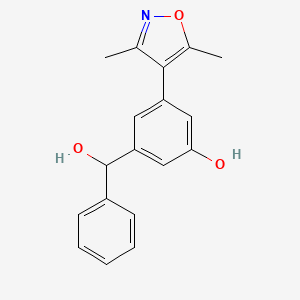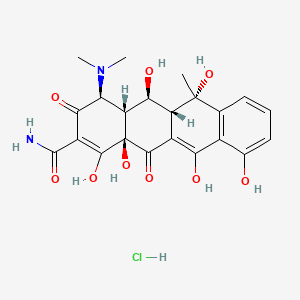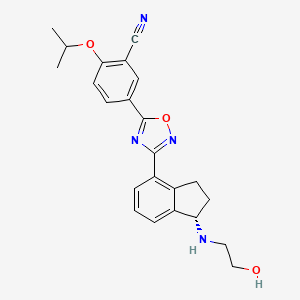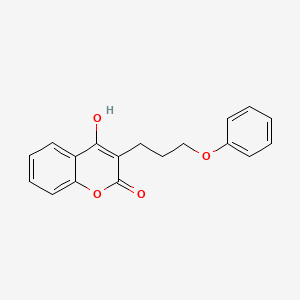
4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD 099560 is a non-peptide inhibitor of the human immunodeficiency virus type 1 protease, a significant target enzyme in acquired immunodeficiency syndrome research . This compound has garnered attention due to its potential in inhibiting the replication of the human immunodeficiency virus, making it a valuable tool in the development of antiviral therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD 099560 involves several key steps. The starting material is typically a chromen-2-one derivative, which undergoes a series of reactions to introduce the necessary functional groups. The synthetic route includes:
Hydroxylation: Introduction of a hydroxyl group at the 4-position of the chromen-2-one ring.
Alkylation: Addition of a 3-phenoxypropyl group at the 3-position of the chromen-2-one ring.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide and catalysts like potassium carbonate to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of PD 099560 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the chromen-2-one derivative.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
PD 099560 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The chromen-2-one ring can be reduced to form a dihydro derivative.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
PD 099560 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of human immunodeficiency virus type 1 protease.
Biology: Employed in biological assays to understand the mechanism of human immunodeficiency virus replication.
Medicine: Investigated for its potential use in antiviral therapies for acquired immunodeficiency syndrome.
Industry: Utilized in the development of new antiviral drugs and screening of potential inhibitors.
Mechanism of Action
PD 099560 exerts its effects by inhibiting the human immunodeficiency virus type 1 protease. The mechanism involves binding to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition disrupts the viral life cycle, reducing the replication and spread of the virus .
Comparison with Similar Compounds
PD 099560 can be compared with other non-peptide inhibitors of human immunodeficiency virus type 1 protease, such as:
Saquinavir: Another non-peptide inhibitor with a similar mechanism of action but different chemical structure.
Indinavir: A non-peptide inhibitor that also targets the human immunodeficiency virus type 1 protease but has different pharmacokinetic properties.
Nelfinavir: Similar in function but with a distinct chemical structure and clinical profile.
PD 099560 is unique due to its specific chemical structure, which provides distinct binding properties and potential advantages in terms of potency and selectivity .
Properties
CAS No. |
155758-74-0 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-hydroxy-3-(3-phenoxypropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O4/c19-17-14-9-4-5-11-16(14)22-18(20)15(17)10-6-12-21-13-7-2-1-3-8-13/h1-5,7-9,11,19H,6,10,12H2 |
InChI Key |
HGHYHEXRSFIVOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCC2=C(C3=CC=CC=C3OC2=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC2=C(C3=CC=CC=C3OC2=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-099560; PD099560; PD 099560 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



